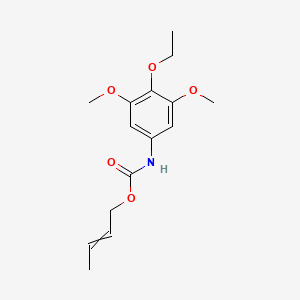![molecular formula C18H22O3 B14401347 [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol CAS No. 86137-30-6](/img/structure/B14401347.png)
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups at the 1 and 4 positions, a pent-1-en-1-yl group at the 3 position, and a methanol group at the 2 position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol typically involves multiple steps, including the formation of the naphthalene core, introduction of the methoxy groups, and the addition of the pent-1-en-1-yl and methanol groups. Common synthetic routes may include:
Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Addition of Pent-1-en-1-yl Group: This can be done through alkylation reactions using pent-1-ene and a strong base.
Addition of Methanol Group: This step may involve hydroxylation reactions using methanol and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the double bond in the pent-1-en-1-yl group, converting it to a single bond.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of saturated naphthalenes.
Substitution: Formation of halogenated naphthalenes.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving naphthalene derivatives.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pent-1-en-1-yl group can undergo conformational changes, affecting the overall activity of the compound.
相似化合物的比较
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
- MDMB-4en-PINACA
Comparison:
- Structural Differences: While similar compounds may have methoxy and alkyl groups, the specific positions and types of these groups can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and biological properties.
属性
CAS 编号 |
86137-30-6 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
(1,4-dimethoxy-3-pent-1-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H22O3/c1-4-5-6-9-15-16(12-19)18(21-3)14-11-8-7-10-13(14)17(15)20-2/h6-11,19H,4-5,12H2,1-3H3 |
InChI 键 |
WSYOOYXVMLEUKD-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC1=C(C2=CC=CC=C2C(=C1CO)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)


![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)


![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)

![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)

